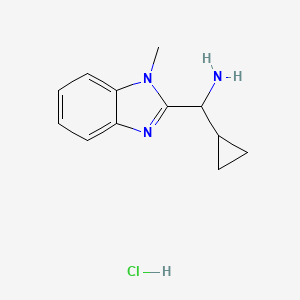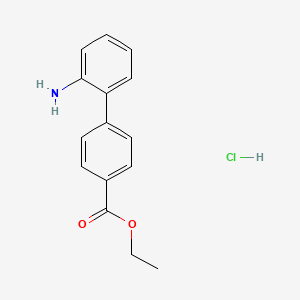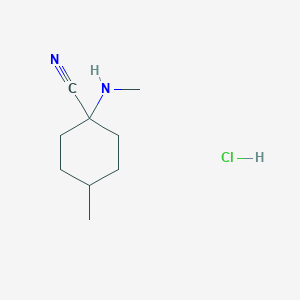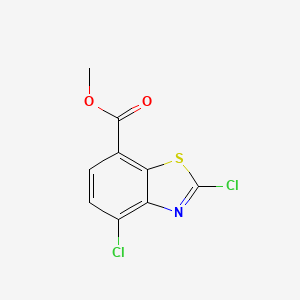
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine hydrochloride
Descripción general
Descripción
C-Cyclopropyl-C-(1-methyl-1H-benzoimidazol-2-yl)-methylamine hydrochloride, more commonly known as BIM-5, is an organic compound composed of a cyclopropyl group connected to a benzoimidazole moiety, with a methylamine group as the side chain. BIM-5 was first synthesized in the laboratory of Professor William L. Jorgensen at Yale University in the year 2000. Since then, it has been studied extensively for its potential use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
BIM-5 has been studied extensively for its potential use in a variety of scientific research applications. It has been used as a ligand in the synthesis of organometallic complexes, and as a catalyst in the synthesis of polymersization reactions. It has also been used as a substrate and inhibitor in enzyme studies, and as a model compound in the study of molecular recognition and binding. BIM-5 has also been used as a fluorescent probe for studying the dynamics of biomolecular interactions and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of BIM-5 is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as serine proteases, by binding to their active site and blocking their catalytic activity. It is also believed to interact with proteins and other biomolecules in a non-covalent manner, and to form hydrogen bonds and other non-covalent interactions.
Biochemical and Physiological Effects
BIM-5 has been studied extensively for its potential use in a variety of scientific research applications. However, its biochemical and physiological effects have not been fully elucidated. It has been shown to inhibit the activity of certain enzymes, such as serine proteases, and to interact with proteins and other biomolecules in a non-covalent manner. However, its effects on other biochemical and physiological processes are not yet known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIM-5 has several advantages and limitations for laboratory experiments. One of its advantages is its ability to form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, making it useful for studying molecular recognition and binding. Additionally, its solubility in polar aprotic solvents such as DMSO makes it easy to work with in the laboratory. However, its low solubility in water means that it may not be suitable for some experiments. Furthermore, its potential to inhibit certain enzymes means that it may interfere with certain biochemical processes.
Direcciones Futuras
There are a number of potential future directions for research involving BIM-5. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its solubility in water, and its potential to form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, could provide insight into its use in a variety of laboratory experiments. Finally, further studies into its potential to inhibit certain enzymes could provide insight into its potential use in drug development.
Propiedades
IUPAC Name |
cyclopropyl-(1-methylbenzimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-10-5-3-2-4-9(10)14-12(15)11(13)8-6-7-8;/h2-5,8,11H,6-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMMTMRJTWDVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C3CC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1431499.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B1431500.png)
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B1431501.png)
![Octahydro-pyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1431505.png)


![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1431509.png)




